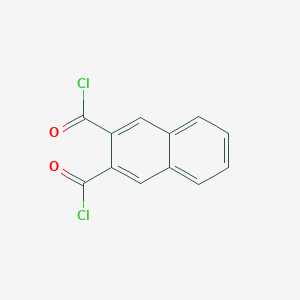
Naphthalene-2,3-dicarbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3-dicarbonyl Chloride (NDC) is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 261.64 g/mol. NDC is widely used in the synthesis of various organic compounds and has numerous applications in scientific research.
Wirkmechanismus
Naphthalene-2,3-dicarbonyl Chloride acts as an acylating agent and is involved in the acylation of various organic compounds. It reacts with nucleophiles to form acylated products. The mechanism of action of Naphthalene-2,3-dicarbonyl Chloride involves the formation of an intermediate acyl chloride, which reacts with the nucleophile to form the acylated product.
Biochemische Und Physiologische Effekte
Naphthalene-2,3-dicarbonyl Chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity and has been investigated as a potential anticancer agent. Naphthalene-2,3-dicarbonyl Chloride has also been shown to exhibit antimicrobial activity and has been investigated as a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Naphthalene-2,3-dicarbonyl Chloride is highly reactive and requires careful handling. It is also toxic and should be handled with appropriate safety precautions.
Zukünftige Richtungen
There are numerous future directions for research involving Naphthalene-2,3-dicarbonyl Chloride. One potential area of research is the development of new synthetic routes for Naphthalene-2,3-dicarbonyl Chloride. Another potential area of research is the investigation of the potential applications of Naphthalene-2,3-dicarbonyl Chloride in drug discovery. Additionally, the investigation of the mechanism of action of Naphthalene-2,3-dicarbonyl Chloride and its effects on various biological systems is an area of potential future research.
Conclusion
Naphthalene-2,3-dicarbonyl Chloride is a versatile organic compound that has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds and has been investigated for its potential biological activity. Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments, but requires careful handling due to its reactivity and toxicity. There are numerous potential future directions for research involving Naphthalene-2,3-dicarbonyl Chloride, and further investigation of its properties and applications is warranted.
Synthesemethoden
Naphthalene-2,3-dicarbonyl Chloride is synthesized by the reaction of naphthalene-2,3-dicarboxylic acid with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure Naphthalene-2,3-dicarbonyl Chloride.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3-dicarbonyl Chloride has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. Naphthalene-2,3-dicarbonyl Chloride is also used as a reagent in the synthesis of other organic compounds such as benzimidazoles and quinazolines.
Eigenschaften
CAS-Nummer |
149039-46-3 |
|---|---|
Produktname |
Naphthalene-2,3-dicarbonyl Chloride |
Molekularformel |
C12H6Cl2O2 |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
naphthalene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |
InChI-Schlüssel |
FRUFZAAMHBICBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
Synonyme |
2,3-NAPHTHALENEDICARBONYL DICHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)

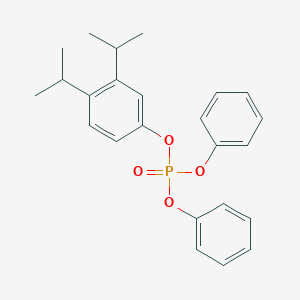
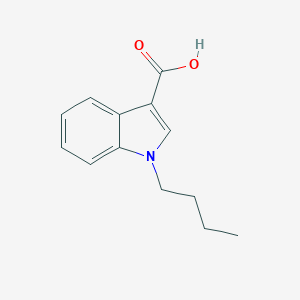
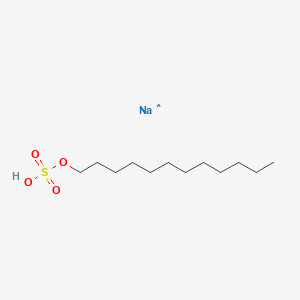

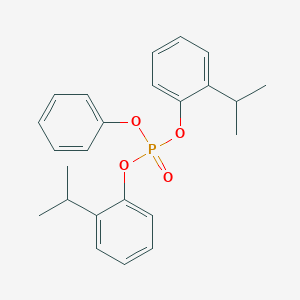
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
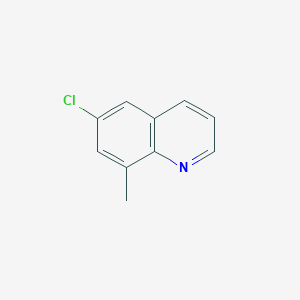
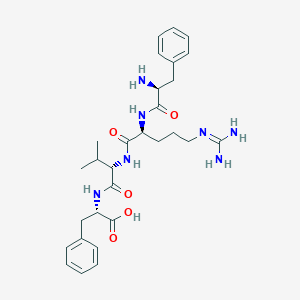
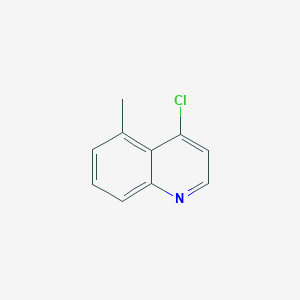
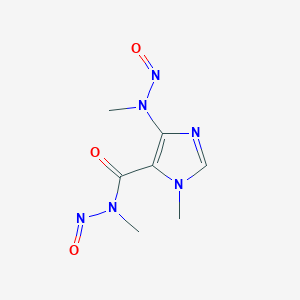
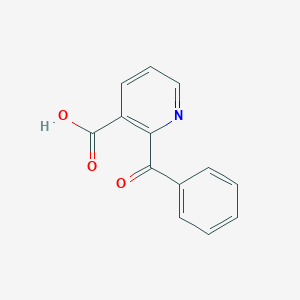
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)